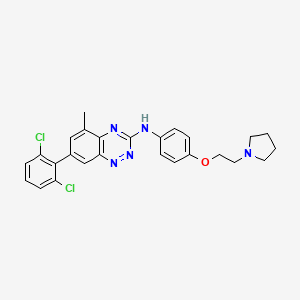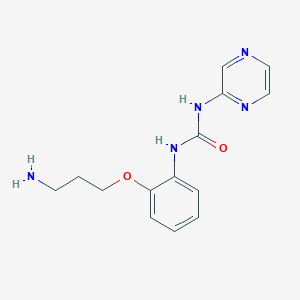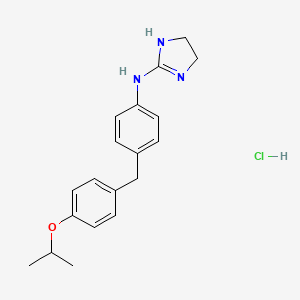
QAQ dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Photoswitchable Nav, Cav and Kv channel blocker. Blocks channels in the trans conformation. Switches conformation from cis to trans at 500 nm and trans to cis at 380 nm. Normally membrane impermeant, but enters nociceptive neurons via ion channels activated by noxious stimuli, particularly TRPV1. Exhibits optically reversible local anesthesia in rats.
科学的研究の応用
Photo-Control of Ion Channels in Nociceptors
QAQ dichloride, known as quaternary ammonium-azobenzene-quaternary ammonium (QAQ), plays a significant role in the photo-control of ion channels in pain-sensing neurons. It enables rapid optical control over pain signaling without genetic modification. Trans-QAQ blocks voltage-gated K+ and Na+ channels in the dark or green light, silencing action potentials. Upon photo-isomerization to cis with near UV light, QAQ blockade is rapidly relieved, restoring neuronal activity. This property has implications in understanding and improving pain management techniques (Mourot et al., 2018).
Rapid Optical Control of Nociception
This compound has been found effective in selectively controlling nociception (pain sensation). It acts as a photoisomerizable molecule that enables rapid and selective optical control of nociception. It works by infiltrating pain-sensing neurons and blocking voltage-gated ion channels in the trans form, but not the cis form. This allows for reversible optical silencing of nociceptive neuron firing, highlighting its potential as a light-sensitive analgesic (Mourot et al., 2012).
Controlled Release of Photoswitch Drugs
Research on this compound also extends to the development of controlled release systems for photoswitch drugs like QAQ and DENAQ. These compounds change conformation in response to light, altering current flow through ion channels in neurons. Encapsulation of QAQ into polymers like poly(lactic-co-glycolic) acid (PLGA) through an emulsion technique has been studied for delivering these compounds over extended periods. This approach is crucial for applications in treating degenerative blinding diseases (Groynom et al., 2015).
Light Control of Cell Excitability
This compound has been instrumental in the light control of cell excitability. It is engineered as a photochromic blocker for voltage-gated ion channels, providing a way to photosensitize native proteins using photochromic ligands (PCLs). This is particularly relevant for controlling excitability of sub-cellular domains in a single cell and can be used to map synaptic inputs (Fehrentz et al., 2010).
Mechanism of Action of QAQ
Understanding the mechanism of action of QAQ in controlling neuronal excitability is crucial for both scientific and clinical applications. QAQ blocks voltage-gated sodium, potassium, and calcium channels in its trans state, while photoisomerization to the cis configuration relieves the block. This ability to toggle between blocking and non-blocking states with light has important implications for neuroscience research and pain management (Herold, Mourot, & Kramer, 2012).
特性
分子式 |
C28H44Cl2N6O2 |
|---|---|
分子量 |
567.59 |
同義語 |
2,2/'-[1,2-Diazenediylbis(4,1-phenyleneimino)bis[N,N,N-triethyl-2-oxo-ethanaminium] dichloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Dichloro[(2Z)-2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazinecarbothioamide copper complex](/img/structure/B1150199.png)
